Phenyl N,N'-bis(4-nitrophenyl)phosphorodiamidate
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Overview
Description
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group bonded to a phenyl ring and two 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate typically involves the reaction of phenyl phosphorodichloridate with 4-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield various substituted phosphorodiamidates depending on the nucleophile used.
Scientific Research Applications
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The nitro groups play a crucial role in these interactions, as they can undergo redox reactions that alter the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrophenol
Uniqueness
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is unique due to its specific combination of a phosphorodiamidate group with nitrophenyl substituents. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds.
Properties
CAS No. |
81018-41-9 |
---|---|
Molecular Formula |
C18H15N4O6P |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-nitro-N-[(4-nitroanilino)-phenoxyphosphoryl]aniline |
InChI |
InChI=1S/C18H15N4O6P/c23-21(24)16-10-6-14(7-11-16)19-29(27,28-18-4-2-1-3-5-18)20-15-8-12-17(13-9-15)22(25)26/h1-13H,(H2,19,20,27) |
InChI Key |
YWKFCRFEHHCIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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